molecular formula C7H6BrF2NS B13572419 2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole

2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole

Cat. No.: B13572419
M. Wt: 254.10 g/mol
InChI Key: CBRYGGYDLKPESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is a synthetic organic compound characterized by the presence of bromine, fluorine, and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole typically involves the reaction of 3,3-difluorocyclobutylamine with a brominated thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated thiazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving thiazole-containing compounds.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic chemistry research.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,3-difluorocyclobutyl)ethanone
  • 1-Bromo-4-(3,3-difluorocyclobutyl)benzene
  • 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene

Uniqueness

2-Bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is unique due to the combination of its bromine, fluorine, and thiazole functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C7H6BrF2NS

Molecular Weight

254.10 g/mol

IUPAC Name

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole

InChI

InChI=1S/C7H6BrF2NS/c8-6-11-5(3-12-6)4-1-7(9,10)2-4/h3-4H,1-2H2

InChI Key

CBRYGGYDLKPESP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=CSC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.